1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine
Overview
Description
1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine is an organic compound with the molecular formula C11H15N3O5S. It is characterized by a piperazine ring substituted with a 4-methoxy-3-nitrobenzenesulfonyl group.
Preparation Methods
The synthesis of 1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 4-methoxy-3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated levels.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron tribromide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings with specific functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group enhances the compound’s solubility and facilitates its interaction with target proteins and enzymes .
Comparison with Similar Compounds
1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-Methoxybenzenesulfonyl)piperazine: Lacks the nitro group, resulting in different reactivity and biological activity.
1-(4-Nitrobenzenesulfonyl)piperazine: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
1-(4-Methoxy-3-nitrobenzenesulfonyl)ethylenediamine: Contains an ethylenediamine moiety instead of piperazine, leading to different chemical and biological properties
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c1-19-11-3-2-9(8-10(11)14(15)16)20(17,18)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKSHLRFKOQIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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